(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile
Description
A nitrile-containing pyrrolidine derivative, this compound features a conjugated ene-nitrile moiety and a pyrrolidine substituent in the (Z)-configuration.
Properties
CAS No. |
128957-41-5 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(Z)-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c8-4-3-7-9-5-1-2-6-9/h3,7H,1-2,5-6H2/b7-3- |
InChI Key |
CVVPDNZTPNTUDH-CLTKARDFSA-N |
SMILES |
C1CCN(C1)C=CC#N |
Isomeric SMILES |
C1CCN(C1)/C=C\C#N |
Canonical SMILES |
C1CCN(C1)C=CC#N |
Synonyms |
2-Propenenitrile,3-(1-pyrrolidinyl)-,(Z)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- (E)-3-Pyrrolidin-1-ylprop-2-enenitrile : The (E)-isomer may exhibit distinct stereoelectronic properties due to differences in substituent orientation, influencing reactivity or binding affinity in biological systems.
Functional Group Modifications
- 3-Pyrrolidin-1-ylprop-2-enamide : Replacing the nitrile with an amide group introduces hydrogen-bonding capability, which could enhance interactions with biological targets but reduce electrophilicity.
Research Findings
- Synthetic Accessibility : The (Z)-isomer may require stereoselective methods (e.g., Wittig reactions with chiral catalysts) compared to the (E)-isomer, which could form preferentially under thermal conditions .
- Biological Activity: The nitrile group in (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile might act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes, a property absent in non-electrophilic analogues .
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